

A-317491 Sodium Salt Hydrate: A Deep Dive into Stereospecificity and Enantiomeric Activity

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of stereochemistry in the pharmacological activity of **A-317491 sodium salt hydrate**, a potent and selective antagonist of P2X3 and P2X2/3 receptors. The focus is on its stereospecificity, the distinct pharmacological profiles of its enantiomers, and the implications for its development as a therapeutic agent for chronic inflammatory and neuropathic pain.

Core Concepts: Stereospecific Antagonism of P2X Receptors

A-317491 is a non-nucleotide antagonist that demonstrates high affinity and selectivity for P2X3 and heteromeric P2X2/3 receptors. These ligand-gated ion channels, activated by extracellular adenosine-5'-triphosphate (ATP), are predominantly expressed on sensory neurons and are crucial mediators in pain signaling.[1][2][3][4] The antagonistic action of A-317491 is stereospecific, with the (S)-enantiomer being the pharmacologically active agent.[1][2] The corresponding (R)-enantiomer, A-317344, is significantly less active, highlighting the precise three-dimensional structural requirements for binding and blockade of these receptors.[1][2] This stereoselectivity underscores the importance of chiral purity in the development of A-317491 as a therapeutic candidate.

Quantitative Analysis of Enantiomeric Activity

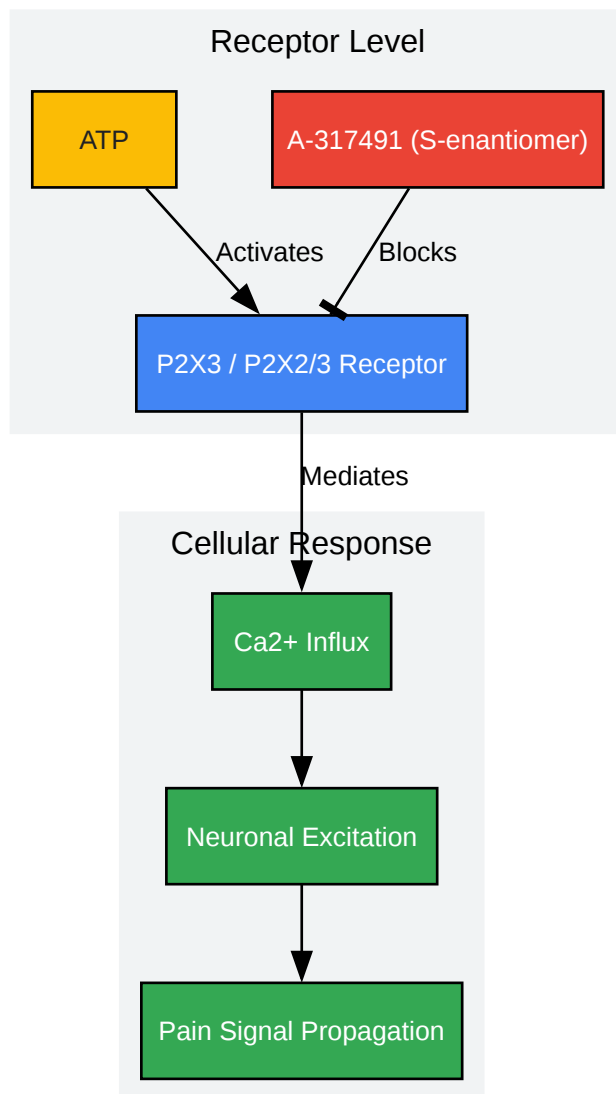
The potency of A-317491 and its diminished activity in its (R)-enantiomeric form have been quantified through various in vitro assays. The following table summarizes the key inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) that illustrate this stereospecific difference.

Compound	Target Receptor	Species	Assay	Value	Reference
A-317491 (S-enantiomer)	P2X3	Human	Calcium Flux	$K_i = 22 \text{ nM}$	[5][6]
P2X3	Rat	Calcium Flux	$K_i = 22 \text{ nM}$	[5][6]	
P2X2/3	Human	Calcium Flux	$K_i = 9 \text{ nM}$	[5][6]	
P2X2/3	Rat	Calcium Flux	$K_i = 92 \text{ nM}$	[5][6]	
Native P2X3/P2X2/3	Rat (DRG Neurons)	Electrophysiology	$IC_{50} = 15 \text{ nM}$	[3][5]	
A-317344 (R-enantiomer)	P2X3 and P2X2/3	Not Specified	Not Specified	Significantly less active	[1][2]

Mechanism of Action: Signaling Pathway Blockade

A-317491 exerts its analgesic effects by competitively blocking the binding of ATP to P2X3 and P2X2/3 receptors on nociceptive sensory neurons.[4] This inhibition prevents the influx of cations, primarily Ca^{2+} , which is a critical step in the initiation and propagation of pain signals. [5][6][7] The preferential blockade by the S-enantiomer suggests a specific molecular interaction with the receptor's binding pocket.

Proposed Signaling Pathway of A-317491 Action



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Caption: A-317491 competitively antagonizes ATP at P2X3/P2X2/3 receptors.

Experimental Protocols

The following outlines the general methodologies used to characterize the stereospecificity and activity of A-317491.

Recombinant Receptor Calcium Flux Assays

- Objective: To determine the potency (K_i) of A-317491 and its enantiomer at recombinant human and rat P2X3 and P2X2/3 receptors.
- Methodology:
 - Stable expression of human or rat P2X3 or P2X2/3 receptors in a suitable cell line (e.g., 1321N1).
 - Loading of cells with a calcium-sensitive fluorescent dye.
 - Pre-incubation of cells with varying concentrations of A-317491 or its enantiomer.
 - Stimulation of the receptors with a P2X agonist, such as α,β -methylene ATP (α,β -meATP), which is a poor agonist for P2X2 receptors.[2]
 - Measurement of changes in intracellular calcium concentration using a fluorescence plate reader.
 - Calculation of K_i values from the concentration-response curves.

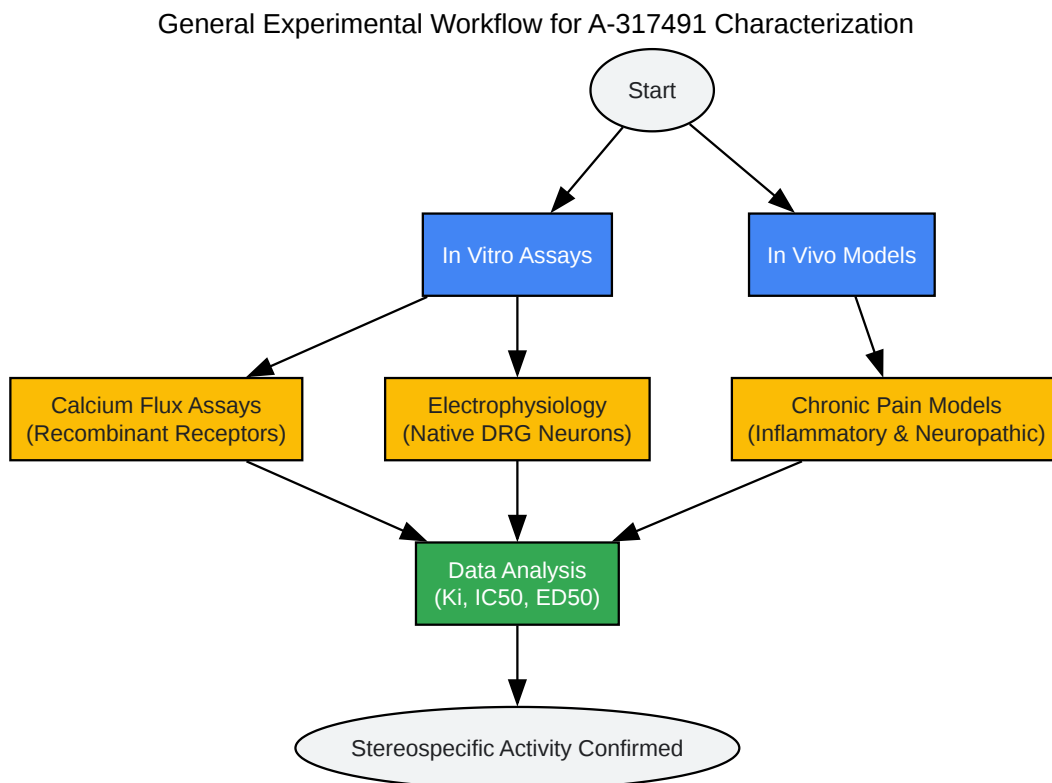
Native Receptor Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

- Objective: To measure the inhibitory effect (IC_{50}) of A-317491 on native P2X3 and P2X2/3 receptors in sensory neurons.
- Methodology:
 - Isolation and culture of dorsal root ganglion (DRG) neurons from rats.
 - Whole-cell patch-clamp recordings to measure ion channel currents.
 - Application of a P2X agonist to elicit inward currents.
 - Co-application of varying concentrations of A-317491 to determine the concentration-dependent block of the agonist-induced currents.

- Calculation of the IC50 value from the dose-response curve.

In Vivo Models of Chronic Pain

- Objective: To assess the in vivo efficacy of A-317491 and its enantiomer in animal models of inflammatory and neuropathic pain.
- Methodology:
 - Induction of chronic inflammatory pain (e.g., Complete Freund's Adjuvant model) or neuropathic pain (e.g., chronic constriction injury model) in rats.[\[1\]](#)[\[2\]](#)
 - Administration of A-317491 or its enantiomer via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.[\[1\]](#)[\[5\]](#)
 - Assessment of pain behaviors, such as thermal hyperalgesia or mechanical allodynia, at different time points post-administration.
 - Determination of the effective dose (ED50) for pain reversal.[\[1\]](#)



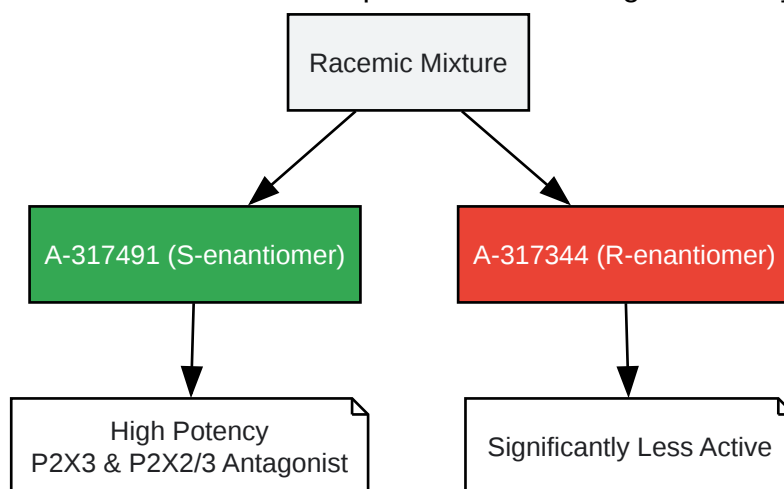
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Caption: Workflow for characterizing A-317491's stereospecific activity.

Enantiomeric Relationship and Activity

The chemical structure of A-317491 contains a chiral center, leading to the existence of two enantiomers, (S)-A-317491 and (R)-A-317344. As demonstrated by the pharmacological data, the biological activity resides almost exclusively in the (S)-enantiomer.

Enantiomeric Relationship and Pharmacological Activity



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Caption: The (S)-enantiomer of A-317491 is the active antagonist.

Conclusion

The data conclusively demonstrate that the pharmacological activity of A-317491 as a P2X3 and P2X2/3 receptor antagonist is highly stereospecific. The (S)-enantiomer is a potent inhibitor of these receptors, leading to the attenuation of chronic inflammatory and neuropathic pain in preclinical models. In contrast, the (R)-enantiomer is substantially less active. This pronounced stereoselectivity has significant implications for drug development, emphasizing the necessity of synthesizing and utilizing the enantiomerically pure (S)-form to ensure optimal efficacy and minimize potential off-target effects. The limited central nervous system penetration of A-317491 further suggests its primary action is at peripheral receptors.[8] Future research should continue to focus on the specific interactions of the (S)-enantiomer with the P2X receptor binding site to inform the design of next-generation analgesics.

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References

- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A-317491 sodium salt hydrate $\geq 98\%$ (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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